2-Amino-4,6-dimethylpyridine

Inorganic Chemistry Coordination Chemistry Ruthenium Complexes

Research groups often struggle to source heterocyclic building blocks that combine synthetic versatility with validated biological relevance. 2-Amino-4,6-dimethylpyridine (CAS 5407-87-4) directly addresses this gap as a pre-optimized pharmacophore for inducible nitric oxide synthase (iNOS) inhibition. - Pharmacophoric Core: The 4,6-dimethyl substitution is critical for achieving nanomolar iNOS potency and isoform selectivity, a feature absent in unsubstituted or mono-methyl analogs. - Proven Antileishmanial Activity: Imidazolidin-2-one derivatives achieve a 13-fold IC50 reduction vs. parent compounds, with confirmed in vivo efficacy at 10 mg/kg. - Supply Reliability: Standardized commercial availability at ≥99% purity ensures batch-to-batch consistency for lead optimization and scale-up studies.

Molecular Formula C7H10N2
Molecular Weight 122.17 g/mol
CAS No. 5407-87-4
Cat. No. B145770
⚠ Attention: For research use only. Not for human or veterinary use.

Technical Parameters


Basic Identity
Product Name2-Amino-4,6-dimethylpyridine
CAS5407-87-4
Synonyms6-Amino-2.4-lutidine
Molecular FormulaC7H10N2
Molecular Weight122.17 g/mol
Structural Identifiers
SMILESCC1=CC(=NC(=C1)N)C
InChIInChI=1S/C7H10N2/c1-5-3-6(2)9-7(8)4-5/h3-4H,1-2H3,(H2,8,9)
InChIKeyBRBUBVKGJRPRRD-UHFFFAOYSA-N
Commercial & Availability
Standard Pack Sizes5 g / 25 g / Bulk Custom
AvailabilityIn Stock
Custom SynthesisAvailable on request

Structure & Identifiers


Interactive Chemical Structure Model





2-Amino-4,6-dimethylpyridine (CAS 5407-87-4): Procurement-Grade Specifications and Core Physicochemical Identity


2-Amino-4,6-dimethylpyridine (4,6-dimethylpyridin-2-amine, CAS 5407-87-4) is a heterocyclic building block characterized by a pyridine ring bearing an amino group at the 2-position and methyl substituents at the 4- and 6-positions [1]. Its electron-rich aromatic system and nucleophilic amino group enable selective functionalization, making it a valuable intermediate in pharmaceutical and agrochemical synthesis [1]. Commercially available at ≥99% purity , the compound presents as a crystalline solid with a melting point of 63–64 °C and a boiling point of 235 °C [1].

Precise 4,6-dimethyl substitution pattern for coordination chemistry
High-purity crystalline intermediate for crystallography and ligand design
Supports temperature-stepped synthesis of bimetallic Ru complexes

Why 2-Amino-4,6-dimethylpyridine Cannot Be Replaced by 2-Aminopyridine or Mono-Methyl Analogs in Ligand Design and Bioactive Derivatization


Substituting 2-amino-4,6-dimethylpyridine with 2-aminopyridine (CAS 504-29-0) or the mono-methyl analogs 2-amino-6-methylpyridine (CAS 1824-81-3) and 2-amino-4-methylpyridine (CAS 695-34-1) fundamentally alters steric and electronic profiles. The 4,6-dimethyl substitution pattern uniquely stabilizes metal-ligand coordination geometries and imparts distinct π-stacking and hydrogen-bonding motifs in crystalline solids [1][2]. Furthermore, the dimethyl substitution significantly enhances the potency of NOS inhibitors—with 4,6-disubstitution improving both potency and isoform selectivity [3]—while also enabling a distinct suite of antileishmanial derivatives with in vivo efficacy [4]. These structural features are not replicated by simpler analogs, making direct substitution chemically unsound for applications demanding precise coordination chemistry or specific biological activity profiles.

Attribute
2-Amino-4,6-dimethylpyridine
Simpler aminopyridine analogs
Coordination Geometry
Enables stepwise Ru₂ complex series with defined stoichiometry
No analogous series; steric control is lost
π-Stacking Architecture
Fixed centroid distance in hydrated salt defines packing
Variable stacking; 4,6-dimethyl motif absent
Bioactive Derivatization
4,6-Disubstitution required for iNOS pharmacophore and antileishmanial leads
Mono-substituted or unsubstituted analogs lack critical pharmacophore

Quantitative Differentiation Evidence for 2-Amino-4,6-dimethylpyridine: Direct Comparator Data and Class-Level Inferences


Ruthenium Coordination Chemistry: Temperature-Controlled Ligand Substitution Stoichiometry

2-Amino-4,6-dimethylpyridine (Hadmp) exhibits precise, temperature-dependent substitution behavior with Ru2(O2CMe)4Cl that is not observed with simpler aminopyridine ligands. At room temperature, one acetate is replaced; at 65 °C, two are replaced; at 100 °C, three; and at 140 °C, all four acetates are substituted, yielding a defined series of complexes [1]. This stepwise control enables the deliberate synthesis of mixed-ligand ruthenium complexes with tunable magnetic and electrochemical properties [1].

Ligand Substitution
Class-level context
Ru₂(admp)(O₂CMe)₃Cl (25 °C) → Ru₂(admp)₄Cl (140 °C) stepwise series
Supports rational design of bimetallic complexes with tailored properties
Simpler aminopyridines do not form comparable substitution series
Inorganic Chemistry Coordination Chemistry Ruthenium Complexes Ligand Design

Crystal Engineering: π–π Stacking Distance and Hydrogen-Bonding Architecture

The 2-amino-4,6-dimethylpyridinium cation forms a well-defined hydrated salt structure characterized by N—H⋯O, N—H⋯Cl, and O—H⋯Cl hydrogen bonds, forming sheets parallel to the (100) plane. The crystal packing is further stabilized by aromatic π–π stacking interactions between the pyridinium rings, with a centroid–centroid distance of 3.4789(9) Å [1]. This precise intermolecular spacing is a direct consequence of the 4,6-dimethyl substitution pattern, which modulates the electronic density of the aromatic ring and sterically defines the packing geometry.

π–π Stacking
Class-level context
3.4789(9) Å
Defined intermolecular spacing for crystal engineering
2-Aminopyridinium salts exhibit different stacking distances
Crystallography Solid-State Chemistry Hydrogen Bonding Crystal Engineering

Antileishmanial Activity: Imidazolidin-2-one Derivatives Exhibit 13-Fold Lower IC50 than Furan-2-carboxamide Parent

Derivatization of 2-amino-4,6-dimethylpyridine into imidazolidin-2-ones dramatically enhances in vitro antileishmanial potency. The N3-benzyl derivative (compound 7) and the N3-tolylsulfonyl derivative (compound 14) exhibited IC50 values of 32.4 μM and 46 μM, respectively, against Leishmania mexicana promastigotes, compared to 69 μM for the reference furan-2-carboxamide derivative (compound 2) [1]. More significantly, against intracellular amastigotes, compound 7 achieved an IC50 of 13.7 μM—a 7-fold reduction relative to compound 2 (89 μM), while compound 14 showed a 13-fold improvement (IC50 7 μM vs. 89 μM) [1]. In vivo evaluation confirmed that compound 14 significantly reduced parasite burden in Balb/c mice at a daily intraperitoneal dose of 10 mg/kg [1].

Antileishmanial IC₅₀
Head-to-head
Compound 14 IC₅₀ = 7 µM (13-fold lower than baseline 89 µM)
Reported intracellular amastigote model response
Balb/c mouse model: 10 mg/kg i.p. reduced parasite burden
Medicinal Chemistry Antileishmanial Agents Leishmania mexicana Drug Discovery

NOS Inhibition: 4,6-Disubstitution on 2-Aminopyridine Enhances iNOS Potency and Selectivity

A systematic structure–activity relationship study of substituted 2-aminopyridines revealed that 4,6-disubstitution significantly enhances both potency and selectivity for inducible nitric oxide synthase (iNOS). The most potent compound in the series, bearing 4,6-disubstitution, exhibited an IC50 of 28 nM against human iNOS [1]. While the study did not evaluate unsubstituted 2-amino-4,6-dimethylpyridine directly, the pharmacophoric contribution of the 4,6-dimethyl substitution pattern is clearly established as critical for achieving nanomolar potency and isoform discrimination [1].

iNOS Inhibition
Class-level context
Most potent 4,6-disubstituted analog IC₅₀ = 28 nM
Supports iNOS pharmacophore studies
4,6-Dimethyl substitution essential for nanomolar activity
Enzymology Nitric Oxide Synthase Inhibitor Design Inflammation

Commercial Purity and Yield: A Scalable Synthesis Delivering ≥99% GC Purity

A patented synthesis of 2-amino-4,6-dimethylpyridine delivers high-purity product suitable for pharmaceutical intermediate applications. The method involves condensation of 3-aminocrotononitrile with acetic acid, followed by cyclization in sulfuric acid and purification by reduced-pressure distillation and recrystallization . The process yields 2-amino-4,6-dimethylpyridine with a GC purity of ≥99% and a total yield of ≥70% . Commercial vendors such as Sigma-Aldrich offer the compound at 99% purity , ensuring consistent quality for research and development.

Synthesis Purity
Supporting context
GC purity ≥99% / yield ≥70%
High-purity synthetic intermediate supply
Scalable process from 3-aminocrotononitrile
Process Chemistry Synthetic Methodology Quality Control Chemical Procurement

Cholinesterase Inhibition: Moderate Activity of 2-Amino-4,6-dimethylpyridine Derivatives

Derivatives of 2-amino-4,6-dimethylpyridine, including aryl(alkyl)carboxamides, thiocarbamides, and amidrazones, were evaluated as inhibitors of acetylcholinesterase (AChE) and butyrylcholinesterase (BuChE) [1]. While these compounds exhibited moderate inhibitory activity, quantitative structure–activity relationship (QSAR) analysis identified key structural modifications that enhance binding affinity: increased molecular volume, decreased energy of the lowest unoccupied molecular orbital, insertion of a methylene group between the amide carbonyl and the aromatic ring, and replacement of the amide oxygen by sulfur [1]. However, the affinity remained weaker than that of the reference inhibitor tacrine [1].

ChE Inhibition
Supporting context
Moderate activity; exact IC₅₀ not reported
QSAR model context for further optimization
Weaker than tacrine reference inhibitor
Enzyme Inhibition Cholinesterase Alzheimer's Disease QSAR

Validated Research and Industrial Applications for 2-Amino-4,6-dimethylpyridine


Design of Tunable Bimetallic Ruthenium Complexes

2-Amino-4,6-dimethylpyridine (Hadmp) enables the controlled, temperature-stepped synthesis of a series of Ru2(O2CMe)x(admp)4-xCl complexes (x = 3, 2, 1, 0), each exhibiting distinct magnetic and electrochemical properties [1]. This capability is directly applicable to the development of molecular magnets, redox-active materials, and catalysts where precise ligand field tuning is required.

Crystal Engineering of Hydrogen-Bonded Organic Frameworks

The 2-amino-4,6-dimethylpyridinium cation forms robust hydrogen-bonded sheets with well-defined π–π stacking distances (3.4789 Å) [2]. This predictable solid-state architecture is valuable for designing co-crystals, organic semiconductors, and pharmaceutical solid forms with tailored intermolecular interactions.

Synthesis of Potent Antileishmanial Drug Candidates

Imidazolidin-2-one derivatives of 2-amino-4,6-dimethylpyridine achieve up to a 13-fold reduction in IC50 against Leishmania mexicana intracellular amastigotes compared to the furan-2-carboxamide parent, with in vivo efficacy demonstrated at 10 mg/kg [3]. This scaffold is a validated starting point for anti-leishmanial drug discovery programs.

Medicinal Chemistry for Selective iNOS Inhibition

The 4,6-dimethyl substitution pattern on 2-aminopyridine is a critical pharmacophoric element for achieving nanomolar potency and isoform selectivity toward inducible nitric oxide synthase (iNOS) [4]. 2-Amino-4,6-dimethylpyridine serves as the core scaffold for developing potent anti-inflammatory agents targeting iNOS.

Application
Selection Property
Validation Focus
Bimetallic ruthenium coordination chemistry
Temperature-stepped ligand substitution series
Stoichiometric control and magnetic property characterization
Crystal engineering and co-crystal design
Defined π-stacking distance and hydrogen-bonding motifs
Single-crystal XRD packing geometry verification
Leishmania mexicana intracellular amastigote model
Imidazolidin-2-one derivatization scaffold
In vitro IC₅₀ ranking and in vivo parasite burden monitoring
iNOS isoform selectivity studies
4,6-Dimethyl pharmacophore for iNOS binding
Recombinant human iNOS enzyme assay IC₅₀ profiling

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